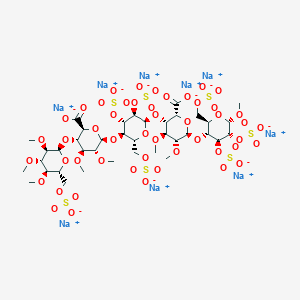
Dexrabeprazole sodium
Übersicht
Beschreibung
Dexrabeprazole is a proton pump inhibitor used in the treatment of stomach and intestinal ulcers, gastroesophageal reflux disease (GERD), and other acidity-related disorders . It works by reducing the amount of acid in the stomach, providing relief from acid-related indigestion and heartburn .
Synthesis Analysis
Dexrabeprazole sodium was obtained by the reaction of purified dexrabeprazole with sodium hydroxide . The optimal alkaline excipient for stabilizing dexrabeprazole was investigated through drug-excipient compatibility tests . The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer .
Molecular Structure Analysis
The molecular formula of Dexrabeprazole sodium is C18H20N3NaO3S . The molecular weight is 381.4 g/mol . The structure of Dexrabeprazole sodium has been represented in 2D and 3D conformers .
Chemical Reactions Analysis
Dexrabeprazole sodium is a proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K± ATPase enzyme at the secretory surface of the gastric parietal cell . The metabolism of Dexrabeprazole can be affected when combined with other substances .
Physical And Chemical Properties Analysis
Dexrabeprazole sodium has a molecular weight of 381.4 g/mol . It has a molecular formula of C18H20N3NaO3S . The InChI Key is KRCQSTCYZUOBHN-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Floating Microspheres for Peptic Ulcer Treatment
Dexrabeprazole sodium (DEX) is effectively used in treating gastroesophageal reflux disease by inhibiting gastric acid secretion as a proton pump inhibitor. A notable advancement is the development of floating drug delivery systems using DEX. These floating microspheres enhance the absorption and bioavailability of DEX by retaining it in the stomach for extended periods. The study by Sahu & Jain (2022) highlighted that floating microspheres prepared using polymers like ethyl cellulose and hydroxypropyl methyl cellulose showed improved oral bioavailability and patient compliance.
Rapid, Sensitive Analytical Methods
Khadangale, Dhalape, and Pinjari (2018) developed a rapid and sensitive reverse phase ultra-performance liquid chromatographic (RP-UPLC) method for determining impurities in DEX. This method, validated following ICH guidelines, significantly reduced the run time compared to previous methods, and proved to be linear, accurate, and precise for impurity analysis in DEX (Khadangale, Dhalape, & Pinjari, 2018).
Efficacy in Gastroesophageal Reflux Disease (GERD)
DEX has been found to have a remarkable protective effect on reflux esophagitis models in rats. Research by Qiao-qia (2015) showed that DEX significantly reduced the esophagitis index, volume of gastric juice, and activity of pepsin in treated rats, suggesting its potential in treating reflux esophagitis (Qiao-qia, 2015).
Comparative Efficacy Studies
Multiple studies have compared the efficacy of DEX with other proton pump inhibitors. For instance, Pai & Pai (2007) found that dexrabeprazole 10 mg was more effective than rabeprazole 20 mg in treating GERD, with earlier symptom improvement and higher improvement/healing of esophagitis (Pai & Pai, 2007). Similar findings were echoed in other comparative studies, reinforcing the effectiveness of DEX in acid peptic disorders.
Pharmacokinetics and Stability Analysis
Studies have also focused on the pharmacokinetics and stability of DEX. For example, Chitlange, Mulla, Pawbake, & Wankhede (2010) developed a stability-indicating thin layer chromatographic method for the determination of DEX in pharmaceutical dosage forms, confirming its stability and efficacy (Chitlange, Mulla, Pawbake, & Wankhede, 2010).
Enantiomeric Separation and Quantitative Determination
A chiral LC method was validated for the enantiomeric separation of dexrabeprazole, demonstrating its suitability for quantitative determination in bulk drug substance. This method by Patil, Rane, Yeole, Sangshetti, & Shinde (2011) highlighted the importance of accurate enantiomeric analysis in ensuring the quality of DEX (Patil, Rane, Yeole, Sangshetti, & Shinde, 2011).
Wirkmechanismus
Target of Action
Dexrabeprazole sodium primarily targets the H+/K± ATPase enzyme located at the secretory surface of the gastric parietal cell . This enzyme system is often referred to as the acid (proton) pump .
Mode of Action
Dexrabeprazole sodium belongs to the class of antisecretory compounds, the substituted benzimidazoles . Instead, it suppresses gastric acid secretion by specifically inhibiting the H+/K± ATPase enzyme . This inhibition blocks the final step of acid production . The effect is dose-related and leads to the inhibition of both basal and stimulated acid secretion, irrespective of the stimulus .
Biochemical Pathways
The primary biochemical pathway affected by dexrabeprazole sodium is the gastric acid secretion pathway . By inhibiting the H+/K± ATPase enzyme, dexrabeprazole sodium disrupts the balance of hydrogen and potassium ions in the stomach, reducing the production of gastric acid .
Pharmacokinetics
The pharmacokinetic properties of dexrabeprazole sodium are as follows :
- Absorption : Oral bioavailability is about 52%, and peak plasma concentrations are reached about 3.5 hours after oral administration .
- Distribution : Protein binding is 97% .
- Metabolism : Dexrabeprazole sodium is extensively metabolized in the liver by cytochrome P450 isoenzymes .
- Excretion : Metabolites are mainly excreted in the urine (90%) .
Result of Action
The inhibition of gastric acid secretion by dexrabeprazole sodium results in a decrease in gastric acidity . This makes dexrabeprazole sodium effective in the treatment of conditions like gastroesophageal reflux disease and gastrointestinal ulcers .
Action Environment
The action of dexrabeprazole sodium can be influenced by various environmental factors. For instance, the pH level of the stomach can affect the drug’s solubility and absorption . Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and humidity
Safety and Hazards
Dexrabeprazole is generally well-tolerated. However, some common side effects include nausea, headache, flatulence, and diarrhea . It is not recommended for use in patients with a known allergy to dexrabeprazole or any other inactive ingredients present along with it . It is also not recommended for use in patients suffering from severe liver impairment due to the increased risk of serious adverse effects .
Zukünftige Richtungen
As of now, Dexrabeprazole is indicated in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers . However, further research and clinical trials may uncover additional uses and benefits of this medication. It’s important to note that long-term use of Dexrabeprazole can cause weak bones and a deficiency of minerals such as magnesium . Therefore, future research may also focus on mitigating these potential side effects.
Eigenschaften
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dexrabeprazole sodium | |
CAS RN |
171440-18-9 | |
| Record name | Dexrabeprazole sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEXRABEPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)




![5-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B190160.png)




![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
